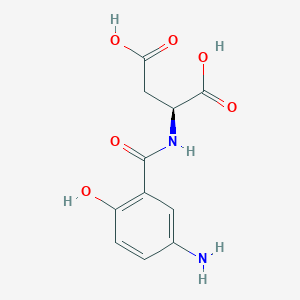
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- is a derivative of L-aspartic acid, an important amino acid in the biosynthesis of proteins. This compound is characterized by the presence of an amino group and a hydroxybenzoyl group attached to the aspartic acid backbone. It is a key intermediate in the development of pharmaceuticals and nutraceuticals due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- typically involves the use of biocatalytic enantioselective hydroamination. This method employs ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. The reaction involves the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-arylalkyl-substituted L-aspartic acids with high enantiopurity (greater than 99% ee) and good isolated yield (up to 79%) .
Industrial Production Methods
Industrial production of this compound often relies on the same biocatalytic methods due to their efficiency and environmental friendliness. The use of carbon-nitrogen lyases such as aspartate ammonia lyase (DAL) and 3-methylaspartate ammonia lyase (MAL) has been well-documented in the enantioselective hydroamination of fumaric acid to produce N-substituted L-aspartic acids .
化学反応の分析
Types of Reactions
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure high yields and purity .
Major Products
The major products formed from these reactions include various derivatives of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)-, which are used in the synthesis of pharmaceuticals and other bioactive compounds .
科学的研究の応用
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is a key intermediate in the development of drugs with potent biological activities.
Industry: It is used in the production of food additives and nutraceuticals.
作用機序
The mechanism of action of L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of bioactive compounds that exert their effects through different biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
N-Substituted L-aspartic acids: These compounds share a similar structure but differ in the nature of the substituent groups attached to the aspartic acid backbone.
L-Aspartic acid derivatives: These include various derivatives of L-aspartic acid with different functional groups attached.
Uniqueness
L-Aspartic acid, N-(5-amino-2-hydroxybenzoyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high enantiopurity and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
202981-19-9 |
|---|---|
分子式 |
C11H12N2O6 |
分子量 |
268.22 g/mol |
IUPAC名 |
(2S)-2-[(5-amino-2-hydroxybenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C11H12N2O6/c12-5-1-2-8(14)6(3-5)10(17)13-7(11(18)19)4-9(15)16/h1-3,7,14H,4,12H2,(H,13,17)(H,15,16)(H,18,19)/t7-/m0/s1 |
InChIキー |
CRLOBZOULVWQSR-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1N)C(=O)N[C@@H](CC(=O)O)C(=O)O)O |
正規SMILES |
C1=CC(=C(C=C1N)C(=O)NC(CC(=O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)
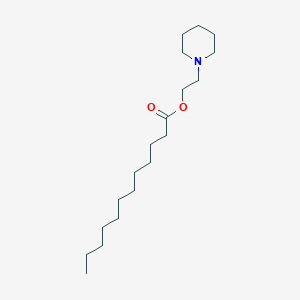
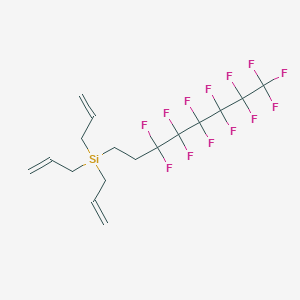
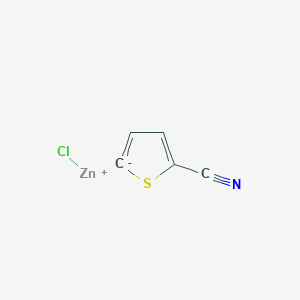
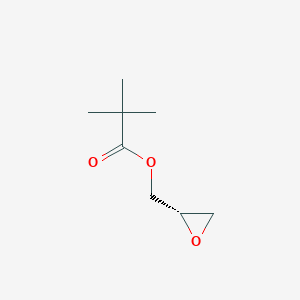
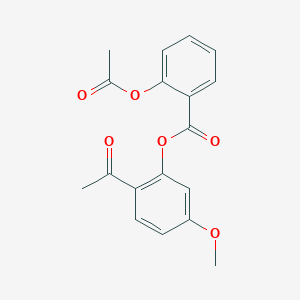
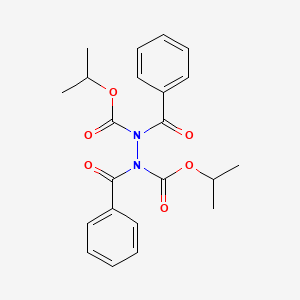
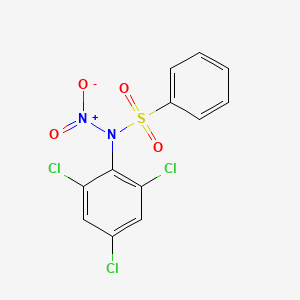
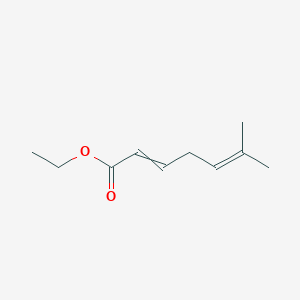
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)

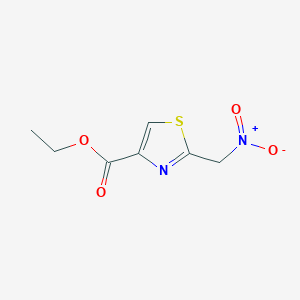
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
